![molecular formula C12H10ClNO4 B5570871 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chloro group, a methyl group, and an acetamide moiety attached to the chromen structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Step 1: Ether Formation
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Reagents : Ethyl bromoacetate, potassium carbonate, dry acetone.
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Mechanism :
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The hydroxyl group of 7-hydroxy-4-methylcoumarin acts as a nucleophile, attacking the electrophilic carbon in ethyl bromoacetate.
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Potassium carbonate deprotonates the hydroxyl group, facilitating the nucleophilic attack.
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Step 2: Amide Formation
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Reagents : Amine derivatives (e.g., indole amine), solvents (DMF or THF).
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Conditions : Room temperature or mild heating.
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Mechanism :
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The ester group in the intermediate undergoes nucleophilic substitution with the amine, replacing the ethyl group with an amide linkage.
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Spectroscopic Confirmation
Structural validation is achieved through NMR and IR spectroscopy :
Reaction Conditions and Optimization
Parameter | Details |
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Base | Potassium carbonate (anhydrous) . |
Solvent | Dry acetone for ether formation ; DMF or THF for amide formation. |
Yield | Typically >90% for ether formation . |
Reactivity and Stability
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research has indicated that derivatives of chromenone compounds exhibit significant anticancer properties. Specifically, studies have shown that 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
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Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
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Antioxidant Properties :
- As a chromenone derivative, it possesses antioxidant capabilities that may protect cells from oxidative stress, making it a candidate for further research in neuroprotection and age-related diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various chromenone derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell growth, with IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, researchers administered this compound to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, supporting its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar chromen structure but differ in the substituents attached to the chromen ring.
Coumarin derivatives: A broad class of compounds with diverse biological activities, including anticoagulant and anticancer properties
Uniqueness
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to the presence of the chloro and acetamide groups, which contribute to its specific biological activities and chemical reactivity. The combination of these functional groups enhances its potential as an antimicrobial and anti-inflammatory agent .
Biological Activity
The compound 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
The chemical structure of this compound can be represented as follows:
Property | Value |
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Molecular Formula | C₁₃H₁₁ClO₅ |
CAS Number | 301683-08-9 |
Molecular Weight | 270.68 g/mol |
Appearance | Powder |
Antiviral Activity
Recent studies indicate that derivatives of coumarin, including this compound, exhibit significant antiviral properties. Specifically, it has been identified as a potent inhibitor of HIV integrase. This compound binds to the catalytic site of the integrase enzyme, blocking the integration of viral DNA into the host genome, which is crucial for viral replication .
Anti-inflammatory Effects
Research has shown that related compounds can suppress pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. For instance, studies on similar coumarin derivatives demonstrated their ability to inhibit inflammatory responses by targeting the NF-kB signaling pathway . This suggests that this compound may also possess anti-inflammatory properties, although specific data on this compound is limited.
Study on Coumarin Derivatives
A study published in Pharmaceutical Biology highlighted the anti-inflammatory potential of synthetic coumarin derivatives. Among these, certain compounds demonstrated significant inhibition of IL-6 and TNF-α release in LPS-induced RAW264.7 mouse macrophages, indicating a promising therapeutic avenue for treating inflammatory diseases .
Antioxidant Activity
The antioxidant capabilities of coumarin derivatives have also been explored. A comparative analysis showed that some derivatives exhibited moderate to low radical scavenging activity. For instance, compounds with specific structural modifications demonstrated enhanced antioxidant potential compared to standard antioxidants like quercetin . The activity was assessed using ABTS radical cation scavenging assays.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- HIV Integrase Inhibition : By binding to the integrase enzyme's active site, preventing viral DNA integration.
- Anti-inflammatory Pathways : Potential inhibition of NF-kB signaling pathways leading to reduced cytokine production.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTCDDIZZAINDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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